[(Benzenesulfonyl)methoxy]benzene
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Overview
Description
[(Benzenesulfonyl)methoxy]benzene, also known as 4-methoxybenzenesulfonyl chloride, is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzene, where a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) are attached to the benzene ring. This compound is of interest due to its reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosphorus Pentachloride Method
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Phosphorus Oxychloride Method
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Chlorosulfonic Acid Method
Chemical Reactions Analysis
Types of Reactions
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Electrophilic Aromatic Substitution
Reagents and Conditions: Common reagents include bromine, nitric acid, and sulfuric acid.
Products: Major products include ortho- and para-substituted derivatives of this compound.
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Nucleophilic Substitution
Scientific Research Applications
[(Benzenesulfonyl)methoxy]benzene has several applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
[(Benzenesulfonyl)methoxy]benzene exerts its effects through electrophilic aromatic substitution and nucleophilic substitution reactions. The methoxy group activates the benzene ring towards electrophilic attack, while the sulfonyl chloride group is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
[(Benzenesulfonyl)methoxy]benzene can be compared with other similar compounds, such as:
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Methoxybenzene (Anisole)
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Benzenesulfonyl Chloride
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4-Methoxybenzenesulfonyl Chloride
This compound is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
59431-13-9 |
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Molecular Formula |
C13H12O3S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
benzenesulfonylmethoxybenzene |
InChI |
InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
HZRYPYDFMJEARF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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